3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl-
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Overview
Description
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is further reacted with 2-aminothiazole to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential antitumor and antibacterial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)acetic acid
- 3-(2-chlorophenoxy)-7-hydroxy-4H-chromen-4-one
- 2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
Uniqueness
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- stands out due to its unique combination of the quinazoline and thiazole moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
CAS No. |
85099-81-6 |
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Molecular Formula |
C20H15ClN4O3S |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H15ClN4O3S/c21-14-6-2-4-8-16(14)28-12-17-23-15-7-3-1-5-13(15)19(27)25(17)11-18(26)24-20-22-9-10-29-20/h1-10H,11-12H2,(H,22,24,26) |
InChI Key |
POMZGERJFZUTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=CC=CC=C3Cl)CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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